

Application Note: Strategic Synthesis of Cyclohexyl-Oximated DIM Herbicides

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Compound of Interest

Compound Name: *O*-cyclohexylhydroxylamine

CAS No.: 4759-21-1

Cat. No.: B1353468

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Abstract

This protocol details the use of **O-cyclohexylhydroxylamine** hydrochloride as a specialized building block for the synthesis of lipophilic analogs of cyclohexanedione (DIM) herbicides. While commercial standards like Clethodim utilize chloroallyloxy moieties, the incorporation of a cyclohexyl-oxy group via **O-cyclohexylhydroxylamine** allows researchers to modulate the lipophilicity (LogP) and metabolic stability of the oxime ether pharmacophore. This guide covers reagent handling, reaction kinetics, and a validated protocol for the oximation of 2-acyl-cyclohexane-1,3-diones.

Technical Profile & Handling

O-cyclohexylhydroxylamine is an alkoxyamine reagent. In agrochemical synthesis, it is almost exclusively handled as its hydrochloride salt due to the instability and volatility of the free base.

Property	Specification
Compound Name	O-Cyclohexylhydroxylamine Hydrochloride
CAS Number	54488-64-1 (HCl salt); 4759-21-1 (Free base)
Molecular Formula	
Molecular Weight	151.63 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in Water, Methanol, Ethanol; Insoluble in Hexanes
Stability	Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Hazards	Irritant (Skin/Eye).[1] Potential sensitizer. Handle in a fume hood.

Handling Advisory: The free base amine is prone to oxidation. Always generate the free base in situ from the hydrochloride salt using a mild base (e.g., Sodium Acetate or NaOH) immediately prior to or during the coupling reaction.

Mechanism of Action: The Oximation Reaction

The synthesis of DIM herbicides hinges on the condensation of the alkoxyamine with the exocyclic carbonyl of a 2-acyl-cyclohexane-1,3-dione.

- **Target Site:** The reaction must selectively target the acyl side-chain ketone (C=O) over the cyclic enolized ketones.
- **Regioselectivity Control:** This is achieved by exploiting the acidity of the ring enol (pKa ~4-5). At controlled pH (pH 5-6), the ring exists as a stabilized enolate, rendering it less electrophilic, while the side-chain carbonyl remains reactive toward the nucleophilic attack of the **O-cyclohexylhydroxylamine**.

Reaction Pathway:

- Nucleophilic Attack: The nitrogen lone pair of the **O-cyclohexylhydroxylamine** attacks the carbonyl carbon of the acyl group.
- Dehydration: Elimination of water stabilizes the bond.
- Isomerization: The product exists as E and Z isomers; the E-isomer is typically the bioactive form for ACCase inhibition.

Experimental Protocol: Synthesis of Cyclohexyl-DIM Analogs

Objective: Synthesis of 2-[1-(cyclohexyloxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxy-2-cyclohexen-1-one (A Cycloxydim/Clethodim Analog).

Reagents:

- Precursor: 2-Butyryl-5-(2-ethylthiopropyl)cyclohexane-1,3-dione (1.0 eq)
- Reagent: **O-Cyclohexylhydroxylamine** Hydrochloride (1.1 - 1.2 eq)
- Base: Sodium Acetate (anhydrous) or NaOH (1.0 M)
- Solvent: Ethanol (EtOH) or Methanol (MeOH)
- Catalyst: Acetic Acid (optional, if pH adjustment is needed)

Step-by-Step Procedure:

1. Preparation of the Reaction Matrix

- Dissolve 10 mmol of the 2-acyl-cyclohexane-1,3-dione precursor in 30 mL of Ethanol.
- Ensure the solution is homogenous. If the precursor is an oil, mild warming (30°C) may be required.

2. In-Situ Free Base Generation & Coupling

- In a separate vessel, dissolve 12 mmol (1.82 g) of **O-cyclohexylhydroxylamine** HCl in 10 mL of water/ethanol (1:1).
- Add 12 mmol of Sodium Acetate. Stir for 10 minutes. Note: This buffers the solution to pH ~5-6, ideal for selective oximation.
- Dropwise Addition: Add the hydroxylamine solution to the precursor solution over 15 minutes at Room Temperature (20-25°C).

3. Reaction Monitoring

- Stir the mixture at ambient temperature for 3–6 hours.
- TLC/HPLC Check: Monitor the disappearance of the starting trione.
 - Mobile Phase: Hexane:Ethyl Acetate (80:20).
 - Observation: The oxime product is typically less polar than the trione precursor.

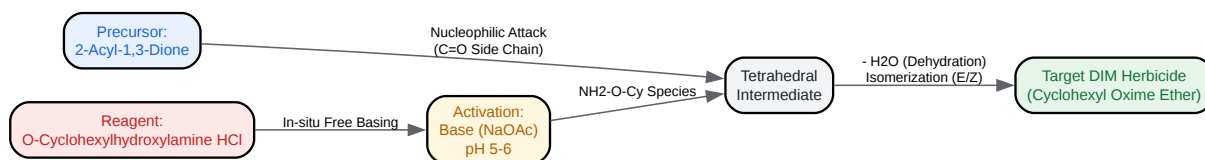
4. Work-up and Isolation

- Concentration: Remove the ethanol under reduced pressure (Rotary Evaporator, 40°C).
- Extraction: Resuspend the residue in 50 mL Dichloromethane (DCM) and 30 mL Water.
- Phase Separation: Separate the organic layer. Wash with Brine (2 x 20 mL).
- Drying: Dry the organic phase over Anhydrous Sodium Sulfate (). Filter and concentrate.

5. Purification

- The crude oil may contain both E and Z isomers.
- Flash Chromatography: Silica Gel 60. Gradient elution from 100% Hexane to 90:10 Hexane:EtOAc.
- Yield Expectation: 75-85%.

Visualization: Reaction Workflow & Logic



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Caption: Reaction pathway for the selective oximation of the 2-acyl side chain using **O-cyclohexylhydroxylamine**.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion	pH too low (protonated amine) or too high (enol repulsion).	Adjust pH to 5.0–6.0 using NaOAc/AcOH buffer.
Regio-isomers	Reaction at ring ketone.	Ensure the ring is in enolate form (use mild base). Avoid strong acids.
Hydrolysis	Presence of excess water/acid during workup.	Keep workup neutral. Avoid prolonged exposure to aqueous acid.
Oily Product	Mixture of E/Z isomers. ^[2]	The bioactive isomer is usually solid; recrystallize from Hexane/IPA if possible, or use HPLC prep.

References

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Sources

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